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Compound of Interest

Compound Name: BKM-570

Cat. No.: B15291636 Get Quote

A Note on Compound Identification: Initial searches for "BKM-570" in the context of signaling

pathways suggest a possible confusion with the well-researched pan-PI3K inhibitor BKM120

(Buparlisib). BKM-570 is a bradykinin antagonist with demonstrated anti-cancer effects, but it

does not directly target the PI3K signaling pathway.[1][2][3][4] Given the focus on signaling

pathways, this guide will primarily address the solubility and stability of BKM120 (Buparlisib). A

summary of the available information for BKM-570 is also provided for clarity.

BKM-570 Technical Summary
BKM-570 is a nonpeptide bradykinin antagonist that has shown cytotoxic effects in various

cancer cell lines, including ovarian, lung, and prostate cancers.[1][3][4] Its mechanism involves

the downregulation of basic cellular processes like cell growth, metabolism, and signal

transduction.[3][4] In experimental settings, it has been used at concentrations around 10 µM in

cell culture for 24 hours.[3] Detailed public data on its solubility in various solvents and its

stability profile in culture media is limited.

BKM120 (Buparlisib) Technical Support Center
This technical support center provides detailed troubleshooting guides and frequently asked

questions (FAQs) for researchers and scientists using the pan-PI3K inhibitor BKM120

(Buparlisib) in cell culture experiments.
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Q1: What is BKM120 (Buparlisib) and what is its mechanism of action?

A1: BKM120, also known as Buparlisib, is a potent and orally bioavailable pan-Class I

phosphoinositide 3-kinase (PI3K) inhibitor.[5][6][7][8] It targets all four Class I PI3K isoforms

(p110α, p110β, p110δ, and p110γ), which are central components of the PI3K/AKT/mTOR

signaling pathway.[6][8] This pathway is critical for regulating cell growth, proliferation, survival,

and metabolism.[9][10] By inhibiting PI3K, BKM120 prevents the phosphorylation of

phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate

(PIP3), a key second messenger. This action blocks the downstream activation of AKT and

other effectors, leading to reduced cell proliferation and the induction of apoptosis in cancer

cells dependent on this pathway.[7][8]

Q2: How should I prepare and store BKM120 stock solutions?

A2: To minimize degradation, BKM120 stock solutions should be prepared in a high-quality,

anhydrous solvent like dimethyl sulfoxide (DMSO).[11][12] It is highly soluble in DMSO, with

reported concentrations ranging from >10 mM to 82 mg/mL.[11][12][13] The compound is

insoluble in water.[12][13] For long-term storage, it is recommended to aliquot the stock

solution into small, single-use volumes to prevent repeated freeze-thaw cycles. These aliquots

should be stored in tightly sealed vials at -20°C for up to one to three months or at -80°C for up

to six months.[14][15]

Q3: What are the common challenges when using BKM120 in cell culture?

A3: The most common challenges are related to its limited aqueous solubility and potential

instability in culture media over time. When diluting a concentrated DMSO stock into aqueous

culture medium, BKM120 can precipitate, reducing its effective concentration. Additionally, like

many small molecules, its stability can be affected by media components, pH, and temperature.

At higher concentrations (typically above 1 µM), BKM120 has been reported to have off-target

effects, including interference with microtubule polymerization, which can lead to mitotic arrest.

[16][17][18] This is independent of its PI3K inhibitory function and can complicate data

interpretation.[16][17]

Q4: What is a recommended working concentration for BKM120 in cell-based assays?
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A4: The effective concentration of BKM120 can vary significantly depending on the cell line and

the experimental endpoint. IC50 values for the inhibition of cell proliferation after 72 hours of

treatment typically range from approximately 560 nM to 1.9 µM in various sarcoma cell lines.

[19] It is always recommended to perform a dose-response experiment to determine the

optimal concentration for your specific cell line and assay. To study PI3K pathway inhibition,

assessing the phosphorylation of AKT (p-AKT) is a common method. Near complete inhibition

of p-AKT has been observed at concentrations around 1-2 µM in several cell lines.[11][20]

Troubleshooting Guides
Issue 1: I've added BKM120 to my culture medium and it has become cloudy or I see visible

precipitate.

Possible Cause: Poor aqueous solubility. The final concentration of DMSO may be

insufficient to keep the compound dissolved, or the compound has precipitated upon contact

with the aqueous medium.

Suggested Solution:

Check DMSO Concentration: Ensure the final concentration of DMSO in your culture

medium is at a non-toxic level, typically below 0.5%, although some cell lines can tolerate

up to 1%.[8]

Improve Dilution Technique: When preparing your working solution, add the DMSO stock

dropwise into the pre-warmed culture medium while gently vortexing or swirling. This can

help prevent immediate precipitation.

Lower Working Concentration: If precipitation persists, try using a lower working

concentration of BKM120. You may need to prepare a more dilute stock solution to keep

the final DMSO percentage low.

Visual Inspection: Always visually inspect the medium under a microscope after adding the

compound to check for signs of precipitation.

Issue 2: My experimental results with BKM120 are inconsistent between replicates or over

time.
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Possible Cause A: Compound Instability: BKM120 may be degrading in the culture medium

at 37°C over the course of your experiment. The rate of degradation can be influenced by

media components (e.g., serum, vitamins) and pH.[21][22]

Suggested Solution:

Perform a Stability Study: Assess the stability of BKM120 in your specific culture medium

over your experimental time course (see Experimental Protocol below).

Prepare Fresh Dilutions: Always prepare fresh working dilutions of BKM120 from a frozen

stock for each experiment.

Reduce Incubation Time: If significant degradation is confirmed, consider reducing the

incubation time of your assay if experimentally feasible.

Possible Cause B: Inconsistent Dosing: Incomplete solubilization of the stock solution or

precipitation upon dilution can lead to variable concentrations in your experiment.

Suggested Solution:

Ensure Complete Dissolution: Before use, ensure your DMSO stock solution is fully

dissolved. You can warm the tube to 37°C for 10 minutes and vortex.[12]

Homogenous Seeding: Ensure a single-cell suspension and homogenous cell seeding in

multi-well plates to minimize variability in cell number.

Issue 3: I am observing unexpected cytotoxicity or a different cellular phenotype than expected

(e.g., mitotic arrest instead of G1/S arrest).

Possible Cause: Off-Target Effects: At higher concentrations, BKM120 is known to inhibit

tubulin polymerization, leading to mitotic arrest and cytotoxicity that is independent of PI3K

inhibition.[16][17][18] Typical PI3K inhibition results in a G1/S phase cell cycle arrest.[16]

Suggested Solution:

Titrate the Concentration: Perform a dose-response experiment and correlate the

phenotype with the inhibition of p-AKT. The PI3K-specific effects should occur at
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concentrations that effectively inhibit p-AKT. The off-target effects on microtubules typically

manifest at higher concentrations (e.g., >1-5 µM).[16][20]

Use a More Specific Inhibitor: If you need to avoid the microtubule effect, consider using a

different PI3K inhibitor that does not share this off-target activity.

Analyze Cell Cycle: Use flow cytometry to analyze the cell cycle profile of treated cells. A

G2/M arrest may indicate a microtubule-destabilizing effect, whereas a G1 arrest is more

consistent with on-target PI3K inhibition.[10][23]

Data Presentation
Table 1: Solubility of BKM120 (Buparlisib)

Solvent Concentration Notes

DMSO ≥20.52 mg/mL (~50 mM)

Soluble to at least 25 mM.
[12] Some suppliers report
solubility up to 82 mg/mL
(~199.8 mM).[11][13]

Ethanol ≥11.36 mg/mL (~27.7 mM)
Requires sonication to

dissolve.[12]

Water Insoluble [12][13]

PBS (pH 7.2) Insoluble

| Cell Culture Media | Limited Solubility | Prone to precipitation. Final working concentration

must be carefully validated. |

Table 2: Cellular Activity of BKM120 (Buparlisib) in Various Cancer Cell Lines
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Cell Line Cancer Type Assay IC50 / Effect

Multiple Myeloma
Cell Lines

Multiple Myeloma MTT Assay (48h) 0.5 - 1 µM[12]

Pediatric Sarcoma

Cell Lines
Sarcoma Cell Viability (72h) 560 nM - 1.9 µM[19]

Glioma Cell Lines Glioma
Growth Inhibition

(72h)
1 - 2 µM[11]

PCNSL Patient-

Derived Cell Line
CNS Lymphoma

Growth Inhibition (5

days)
<500 nM[24]

U87MG Glioma p-AKT Inhibition

Near complete

inhibition at 30 mg/kg

in vivo[25]

| A2780 | Ovarian | p-AKT Inhibition | Near complete inhibition at 30 mg/kg in vivo[25] |

Experimental Protocols
Protocol 1: Preparation of BKM120 (Buparlisib) Stock Solution

Objective: To prepare a concentrated stock solution of BKM120 in DMSO for use in cell

culture experiments.

Materials:

BKM120 (Buparlisib) powder

High-quality, anhydrous DMSO

Sterile, amber microcentrifuge tubes or vials

Procedure:

1. Allow the BKM120 powder vial to equilibrate to room temperature before opening to

prevent condensation.
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2. Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to

achieve the desired stock concentration (e.g., 10 mM or 20 mM).

3. To aid dissolution, cap the vial tightly and vortex for 1-2 minutes. If necessary, warm the

solution at 37°C for 10-15 minutes and vortex again until the powder is completely

dissolved.[12]

4. Create small, single-use aliquots of the stock solution in sterile, tightly sealed amber vials

to protect from light and moisture.

5. Store the aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term

storage (up to 6 months).[14][15] Avoid repeated freeze-thaw cycles.

Protocol 2: Assessing the Stability of BKM120 in Cell Culture Media

Objective: To quantify the concentration of intact BKM120 in a specific cell culture medium

over time.

Materials:

BKM120 DMSO stock solution

Your specific cell culture medium (with and without serum, as required)

Sterile multi-well plates (low protein binding recommended)

Humidified incubator (37°C, 5% CO₂)

Acetonitrile (ACN), HPLC-grade

HPLC or LC-MS/MS system

Procedure:

1. Preparation: Prepare a working solution of BKM120 in your complete cell culture medium

at the desired final concentration (e.g., 1 µM). Prepare enough volume for all time points

and replicates.
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2. Incubation: Dispense the BKM120-containing medium into triplicate wells of a sterile plate.

Also include a "medium only" control. Incubate the plate at 37°C in a 5% CO₂ incubator.

3. Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect an

aliquot (e.g., 100 µL) from each well. The 0-hour time point should be collected

immediately after preparation.

4. Sample Processing: To precipitate proteins and halt degradation, add 2-3 volumes of ice-

cold acetonitrile to each collected aliquot (e.g., 300 µL ACN for 100 µL sample).[26]

5. Vortex each sample vigorously for 30 seconds and incubate at -20°C for at least 1 hour to

ensure complete protein precipitation.

6. Centrifuge the samples at high speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet

the precipitated proteins.

7. Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

8. Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the concentration of the

parent BKM120 compound. Compare the peak area at each time point to the 0-hour time

point to determine the percentage of BKM120 remaining.

Mandatory Visualizations
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Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by BKM120.
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Caption: A troubleshooting workflow for BKM120 solubility issues in culture media.
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Caption: Experimental workflow for assessing BKM120 stability in culture media.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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